![molecular formula C16H14Cl2N2 B2730392 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine CAS No. 727718-50-5](/img/structure/B2730392.png)
2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine
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Description
2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine, also known as DOI, is a psychoactive drug that belongs to the family of phenethylamines. DOI is a selective 5-HT2A receptor agonist, which means that it binds to and activates the serotonin receptor in the brain. This drug has been extensively studied for its potential therapeutic applications in various fields of research.
Scientific Research Applications
Chlorinated Compounds and Environmental Impact
Chlorinated compounds, such as DDT and its derivatives, have been extensively studied for their environmental impact, particularly as endocrine disruptors in humans and wildlife. The persistence and bioaccumulation through the food chain highlight the importance of understanding the environmental fate and degradation mechanisms of such compounds (Burgos-Aceves et al., 2021). Additionally, the transformation and biodegradation pathways of chlorophenols, which share the chlorinated phenyl motif with the compound of interest, have been extensively reviewed, providing insights into potential environmental and toxicological considerations (Krijgsheld & Gen, 1986).
Indole Derivatives in Synthesis and Bioremediation
Indole structures form the backbone of numerous biologically active compounds. The synthesis and functionalization of indole derivatives are of significant interest in medicinal chemistry. A review on indole synthesis classifies and summarizes various strategies for constructing the indole nucleus, offering insights into synthetic approaches that may apply to derivatives like the compound (Taber & Tirunahari, 2011). Furthermore, the role of indole derivatives in bioremediation, particularly in the degradation of persistent organic pollutants like DDT, has been discussed, suggesting potential applications in environmental cleanup (Foght et al., 2001).
Reductive Amination Processes
The reductive amination process, involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is fundamental in organic synthesis for the construction of amine linkages. This reaction's utility in synthesizing primary, secondary, and tertiary amines underscores its relevance to the compound , which features an amine linkage (Irrgang & Kempe, 2020).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2/c17-10-5-6-11(15(18)7-10)13(8-19)14-9-20-16-4-2-1-3-12(14)16/h1-7,9,13,20H,8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKMAEIACURLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
727718-50-5 |
Source
|
Record name | 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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